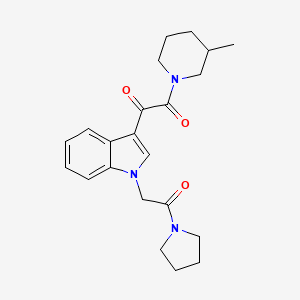

1-(3-methylpiperidin-1-yl)-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)ethane-1,2-dione

Description

Properties

IUPAC Name |

1-(3-methylpiperidin-1-yl)-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]ethane-1,2-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O3/c1-16-7-6-12-24(13-16)22(28)21(27)18-14-25(19-9-3-2-8-17(18)19)15-20(26)23-10-4-5-11-23/h2-3,8-9,14,16H,4-7,10-13,15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQMJJAASDIHBGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)C(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(3-methylpiperidin-1-yl)-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)ethane-1,2-dione is a synthetic derivative that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure comprising an indole moiety, piperidine, and pyrrolidine groups. Its molecular formula is C₂₁H₃₃N₅O₂, with a molecular weight of approximately 377.53 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.

Anticancer Activity

Recent studies have indicated that compounds with similar structural features exhibit significant anticancer properties. For instance, derivatives of piperidine have shown cytotoxic effects against various cancer cell lines. In particular, the compound's ability to induce apoptosis in cancer cells has been noted, potentially through the modulation of key signaling pathways involved in cell survival and proliferation .

Table 1: Anticancer Activity of Related Compounds

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | FaDu (hypopharyngeal) | 12.5 | Apoptosis induction |

| Compound B | MCF7 (breast) | 15.0 | Cell cycle arrest |

| Compound C | HCT116 (colon) | 10.0 | Inhibition of PI3K/Akt pathway |

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties, particularly in the context of Alzheimer's disease. Piperidine derivatives have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical enzymes in the pathophysiology of Alzheimer's. This inhibition can lead to increased levels of acetylcholine, improving cognitive function .

Table 2: Cholinesterase Inhibition Potency

| Compound Name | AChE IC50 (nM) | BuChE IC50 (nM) |

|---|---|---|

| Compound D | 25 | 30 |

| Compound E | 20 | 35 |

| Subject Compound | TBD | TBD |

Antimicrobial Activity

In addition to anticancer and neuroprotective effects, the compound's structural analogs have demonstrated antimicrobial activity against various pathogens. For example, some derivatives showed promising results against fungi and bacteria in vitro, indicating potential applications in treating infectious diseases .

Case Studies and Research Findings

A recent study highlighted the synthesis and biological evaluation of several piperidine-based compounds, including our subject compound. The research focused on assessing their efficacy against cancer cell lines and their potential neuroprotective roles through cholinesterase inhibition assays.

Case Study Overview:

- Objective: To evaluate the anticancer and neuroprotective properties of synthesized piperidine derivatives.

- Methods: Cytotoxicity assays were performed on multiple cancer cell lines; AChE and BuChE inhibition assays were conducted.

- Results: The subject compound exhibited significant cytotoxicity in FaDu cells with an IC50 value comparable to established chemotherapeutics. Furthermore, it showed promising AChE inhibition at low concentrations.

Scientific Research Applications

Alzheimer's Disease Treatment

Recent studies have highlighted compounds similar to 1-(3-methylpiperidin-1-yl)-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)ethane-1,2-dione as promising candidates for the treatment of Alzheimer's disease. The structure of this compound suggests it may function as a multi-target directed ligand (MTDL), combining the properties of cholinesterase inhibitors and agents that prevent amyloid-beta aggregation. Such dual action is crucial for combating the multifaceted nature of Alzheimer's pathology .

Cancer Therapy

The compound has been explored for its anticancer properties. Research indicates that derivatives containing piperidine structures can exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar frameworks have shown enhanced apoptosis induction in hypopharyngeal tumor cells compared to standard treatments like bleomycin . This suggests that the structural characteristics of 1-(3-methylpiperidin-1-yl)-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)ethane-1,2-dione could lead to the development of novel anticancer therapies.

Synthesis Techniques

The synthesis of 1-(3-methylpiperidin-1-yl)-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)ethane-1,2-dione typically involves multi-step organic reactions that may include:

- Piperidine functionalization: Modifying the piperidine ring to enhance biological activity.

- Indole coupling: Utilizing indole derivatives to improve pharmacological properties.

- Enamine formation: This step is critical for achieving desired reactivity and selectivity in subsequent reactions .

Cholinesterase Inhibition

Compounds with structures similar to 1-(3-methylpiperidin-1-yl)-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)ethane-1,2-dione have been shown to inhibit acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine in the brain. This inhibition can potentially enhance cholinergic signaling, which is often diminished in neurodegenerative diseases .

Antimicrobial Properties

There is emerging evidence suggesting that indole-based compounds possess antimicrobial activities. Research on related indole derivatives has demonstrated effectiveness against various pathogens, indicating that the compound may also exhibit similar properties .

Case Studies and Research Findings

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison with analogs sharing the indole-dione scaffold, focusing on substituent variations and their implications:

Table 1: Structural and Physicochemical Comparison

Key Research Findings and Implications

Substituent Impact on Bioactivity: The 3-methylpiperidinyl group in the target compound may enhance blood-brain barrier permeability compared to pyrrolidinyl analogs, as piperidine derivatives are known for CNS penetration . The pyrrolidinyl-oxoethyl side chain (vs.

Physicochemical Properties :

- The target compound’s higher molar mass (394.47 g/mol) compared to simpler analogs (e.g., 270.33 g/mol in ) suggests reduced solubility, necessitating formulation optimization.

- 2-Phenylindole derivatives (e.g., C₂₀H₁₈N₂O₂ in ) exhibit increased hydrophobicity, correlating with prolonged half-life in pharmacokinetic studies.

Patent vs. Commercial Compounds :

- Patent-derived imidazo-pyrrolo-pyrazine analogs (e.g., ) prioritize heterocyclic diversity for kinase inhibition, whereas commercial indole-diones (e.g., ) focus on cost-effective synthesis for academic screening.

Q & A

Q. What are the key structural features of this compound, and how do they influence its biological activity?

The compound combines a 3-methylpiperidine moiety, an indole core , and a 1,2-dione group linked via a pyrrolidin-1-yl-ethyl spacer. These features are critical for its interactions with biological targets:

- Piperidine and pyrrolidine rings : Enhance binding to neurotransmitter receptors or enzymes due to their basicity and conformational flexibility .

- Indole moiety : Known for modulating serotonin-like pathways or kinase inhibition .

- 1,2-Dione group : May participate in redox reactions or act as a hydrogen bond acceptor .

Structural analogs with ethyl or methyl substitutions on the piperidine ring show varied pharmacokinetic properties, suggesting the 3-methyl group here balances lipophilicity and solubility .

Q. What are the standard synthetic routes for this compound, and what reaction conditions are typically employed?

Synthesis involves a multi-step approach:

Indole core formation : Start with indole-3-carboxaldehyde, reacting with 3-methylpiperidine under basic conditions (e.g., NaOH in DMF) to form the indole-piperidine intermediate .

Pyrrolidin-1-yl-ethyl attachment : Use a nucleophilic substitution reaction with 2-chloro-1-(pyrrolidin-1-yl)ethanone in dichloromethane (DCM) and triethylamine .

Dione introduction : Oxidize the intermediate using potassium permanganate (KMnO₄) in acetone .

Key purification steps include column chromatography (silica gel, ethyl acetate/hexane) and recrystallization .

Q. What analytical techniques are essential for characterizing this compound?

- NMR spectroscopy : Confirm regiochemistry of the indole and piperidine moieties (e.g., ¹H NMR for methyl group protons at δ 1.2–1.4 ppm) .

- High-resolution mass spectrometry (HRMS) : Verify molecular weight (expected [M+H]⁺ ~455.2 g/mol) .

- HPLC : Assess purity (>95% recommended for biological assays) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assays?

Discrepancies may arise from assay conditions (e.g., pH, solvent traces) or target specificity. Strategies include:

- Dose-response curves : Test across a broad concentration range (nM to μM) to identify off-target effects .

- Competitive binding assays : Use radiolabeled ligands or fluorescent probes to validate receptor affinity .

- Metabolic stability testing : Incubate with liver microsomes to rule out rapid degradation as a cause of inconsistent activity .

Q. What strategies optimize the synthesis yield while minimizing side reactions?

- Solvent selection : Replace DMF with acetonitrile to reduce carbamate byproducts during piperidine coupling .

- Catalytic additives : Use 4-dimethylaminopyridine (DMAP) to accelerate acyl transfer steps .

- Flow chemistry : Implement continuous flow reactors for the oxidation step to improve reaction control and yield .

Typical yields range from 30–45% in batch synthesis but may exceed 60% with optimized protocols .

Q. How can computational modeling guide the modification of this compound for enhanced target specificity?

- Molecular docking : Screen against target enzymes (e.g., kinases) to identify steric clashes caused by the 3-methylpiperidine group .

- QSAR studies : Correlate substituent electronegativity (e.g., methyl vs. ethyl on piperidine) with IC₅₀ values to predict potency .

- MD simulations : Analyze the stability of the dione group in aqueous environments to prioritize derivatives with improved solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.